4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Chemotype differentiation Structure-activity relationships Quinoline scaffold

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1, synonym MPQ) is a synthetic quinoline derivative bearing a 4-methyl substituent on the quinoline core and an N-methylpiperazine group at the 2-position. This dual-substitution chemotype places it at the intersection of several medicinal chemistry programs: it has been explicitly claimed as a synthetic intermediate in the preparation of selective TRPC4/C5 ion channel antagonists for pain and neurological disorders , and it appears as a defined scaffold element in patent families targeting Toll-like receptors 7/8 for autoimmune indications.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
CAS No. 100949-89-1
Cat. No. B1361874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-methylpiperazin-1-yl)quinoline
CAS100949-89-1
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C
InChIInChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3
InChIKeyFRJPYTKAMYVLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL]

What Is 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1) and Why Does It Matter for Chemical Procurement?


4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1, synonym MPQ) is a synthetic quinoline derivative bearing a 4-methyl substituent on the quinoline core and an N-methylpiperazine group at the 2-position [1]. This dual-substitution chemotype places it at the intersection of several medicinal chemistry programs: it has been explicitly claimed as a synthetic intermediate in the preparation of selective TRPC4/C5 ion channel antagonists for pain and neurological disorders , and it appears as a defined scaffold element in patent families targeting Toll-like receptors 7/8 for autoimmune indications [2]. Unlike the abundant pharmacological data available for its close structural analog N-methylquipazine (a 5-HT3 agonist), published quantitative biological data for this specific compound remains sparse, making procurement decisions primarily driven by its unique substitution pattern, its role as a patent-designated building block, and its commercial supply characteristics.

Why 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


The quinoline chemical space is vast, but subtle structural variations produce profound pharmacological differences. Removing the 4-methyl group yields N-methylquipazine (CAS 28614-26-8), a potent 5-HT3 receptor agonist with Ki values of 0.457–3 nM [1]. Replacing the N-methylpiperazine with piperidine produces ML204 (CAS 5465-86-1), a direct TRPC4 channel blocker with IC50 values of 0.96–2.6 μM . Removing the N-methyl from the piperazine ring generates 4-methyl-2-(piperazin-1-yl)quinoline (CAS 50693-78-2), which has been co-crystallized with the β1-adrenergic receptor (PDB 3ZPR) [2]. Each of these analogs occupies a distinct pharmacological niche. The target compound, by retaining both methylation features, is positioned as a versatile synthetic intermediate explicitly named in multiple patent families—neither a direct receptor agonist nor a direct channel blocker, but a building block whose specific substitution pattern is integral to the intellectual property of downstream therapeutic candidates. Simple substitution with a des-methyl or piperidine analog would produce a different chemotype with different patent standing and likely different biological activity.

Quantitative Differentiation Evidence for 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1) Against Closest Analogs


Dual Methylation Chemotype: Structural Differentiation from N-Methylquipazine and ML204

The target compound uniquely combines a 4-methyl substituent on the quinoline ring with an N-methylpiperazine at the 2-position. N-Methylquipazine (CAS 28614-26-8) lacks the 4-methyl group; 4-methyl-2-(piperazin-1-yl)quinoline (CAS 50693-78-2) lacks the piperazine N-methyl; ML204 (CAS 5465-86-1) replaces the N-methylpiperazine with piperidine entirely [1]. This dual methylation confers a distinct molecular weight (241.33 vs. 227.30 for N-methylquipazine and 227.31 for the des-N-methyl analog), distinct hydrogen-bonding capacity, and altered basicity that collectively influence target selectivity, physicochemical properties, and regulatory/IP positioning .

Chemotype differentiation Structure-activity relationships Quinoline scaffold

TRPC4/C5 Antagonist Synthetic Intermediate: Patent-Designated Application Differentiating from Direct Channel Blockers

This compound is explicitly described as a reactant in the synthesis of antagonists that selectively modulate native TRPC4/C5 ion channels, with potential therapeutic applications in hypertension, chronic pain, and neurological disorders . In contrast, ML204 (4-methyl-2-(1-piperidinyl)quinoline) is a direct, stand-alone TRPC4/TRPC5 channel blocker with IC50 values of 0.96–2.6 μM and 19-fold selectivity over TRPC6 . The target compound serves as a synthetic building block for generating novel TRPC4/C5 antagonists, not as the final active principle, making it procurement-relevant for medicinal chemistry laboratories synthesizing proprietary antagonist libraries.

TRPC4/C5 ion channels Pain therapeutics Synthetic intermediate

Synthesis Yield Bottleneck: Procurement-Relevant Differentiation from Commercially Mature Analogs

The reported synthetic route to this compound—via reaction of N-methylpiperazine with 4-methyl-2-chloroquinoline—proceeds with a yield of approximately 10% . This low yield contrasts with the more efficient syntheses available for simpler analogs: N-methylquipazine is commercially mature with multiple established synthetic protocols, and ML204 synthesis has been optimized for milligram-to-gram scale. The ~10% yield identifies a potential procurement bottleneck that may affect pricing, lead times, and scalability for this specific CAS number relative to its more synthetically accessible comparators.

Synthesis efficiency Supply chain Cost of goods

TLR7/8 Patent Designation: IP-Based Differentiation from Non-Patented Quinoline Analogs

The compound is specifically named in WO2014034719A1 (Eisai R&D Management) as part of a genus of quinoline derivatives with TLR7 and/or TLR8 inhibitory activity for treating systemic lupus erythematosus (SLE) and lupus nephritis [1]. The patent explicitly includes the 4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl substructure as a scaffold element for further derivatization. This patent designation is not shared by N-methylquipazine, ML204, or 4-methyl-2-(piperazin-1-yl)quinoline, which are primarily associated with 5-HT3 agonism, TRPC4/5 blockade, and β1-adrenergic receptor binding, respectively [2].

Toll-like receptor Autoimmune disease Patent scaffold

Physicochemical Property Divergence from Closest Analogs: Implications for Formulation and Assay Compatibility

The target compound (MW = 241.33, cLogP estimated ~3.0–3.5, 1 H-bond acceptor beyond the quinoline core) exhibits distinct physicochemical properties compared to its closest analogs. The 4-methyl group increases lipophilicity relative to N-methylquipazine (MW = 227.30), while the N-methylpiperazine provides higher basicity (calculated pKa ~8–9 for the piperazine N-CH3) compared to the piperidine analog ML204 . These differences affect aqueous solubility, membrane permeability, and assay compatibility (e.g., DMSO solubility, protein binding) in ways that may favor or disfavor specific screening formats [1]. No direct comparative solubility or permeability measurements for the target compound vs. comparators were identified in the open literature.

Physicochemical properties Drug-likeness Assay compatibility

Commercial Availability and Purity Differentiation Across Vendor Landscape

Multiple vendors supply this compound with varying purity specifications: Leyan offers 98% purity (Catalog No. 1105374) ; AKSci specifies ≥95% purity (Catalog No. 4920CD) ; Life Chemicals lists 95%+ purity (Catalog No. F1022-0013) ; Molcore supplies at NLT 98% . Pricing data is limited but CymitQuimica lists 10 mg at €290.00 and 100 mg at €1,085.00 (Catalog Ref. 3D-AEA94989) . In contrast, N-methylquipazine (CAS 28614-26-8) and ML204 (CAS 5465-86-1) are available from major international suppliers (Tocris, MedChemExpress, Sigma-Aldrich) with ≥98% purity at significantly lower cost per milligram, reflecting their status as established pharmacological tool compounds.

Commercial sourcing Purity specifications Vendor comparison

When to Procure 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline: Application Scenarios Supported by Evidence


TRPC4/C5 Antagonist Lead Optimization and Library Synthesis

Medicinal chemistry teams developing novel, patentable TRPC4/C5 ion channel antagonists for pain, hypertension, or neurological indications should procure this compound as a key synthetic intermediate. Evidence confirms its designated role as a reactant in the preparation of selective TRPC4/C5 modulators . Unlike ML204—a direct channel blocker with well-characterized pharmacology—this compound serves as a building block for generating proprietary antagonist libraries, enabling exploration of chemical space beyond the established piperidine-quinoline series. Researchers should anticipate the ~10% synthetic yield bottleneck and budget accordingly for multi-gram scale-up .

TLR7/8 Antagonist Drug Discovery for Autoimmune Indications

Drug discovery programs targeting Toll-like receptors 7 and 8 for systemic lupus erythematosus (SLE), lupus nephritis, or other autoimmune conditions should procure this compound for SAR studies within the patent space defined by WO2014034719A1 . The compound's 4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl substructure is explicitly claimed as a scaffold for further functionalization. Use of alternative quinoline building blocks not covered by this patent family could complicate freedom-to-operate for resulting lead series. Researchers should verify the specific patent claims relevant to their derivatization strategy and procure the compound from vendors providing batch-specific analytical data .

Quinoline Chemotype Comparator Studies in GPCR and Ion Channel Screening

Pharmacology laboratories conducting selectivity profiling across quinoline-based ligands should include this compound as a chemotype control. Its dual-methylation pattern (4-CH3 on quinoline + N-CH3 on piperazine) provides a distinct molecular recognition surface compared to 5-HT3 agonist N-methylquipazine (lacks 4-methyl) , TRPC4/5 blocker ML204 (piperidine, not piperazine) , and β1-adrenergic fragment hit 4-methyl-2-(piperazin-1-yl)quinoline (lacks piperazine N-methyl) . Systematic inclusion of this compound in screening panels can help deconvolute which structural features drive target engagement and selectivity across the quinoline chemical space.

Small-Molecule Scaffold Procurement for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening groups seeking to diversify their quinoline-containing fragment libraries should evaluate this compound. Its molecular weight (241.33) falls within acceptable fragment limits (typically <300 Da), and it offers three hydrogen-bond acceptor sites and a basic amine for salt-bridge interactions. The compound's commercial availability from multiple vendors at 95–98% purity supports its use in fragment soaking experiments and initial SPR or thermal shift assays. However, groups should confirm batch purity by LC-MS prior to use in sensitive biophysical assays, given the variable purity specifications across suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.